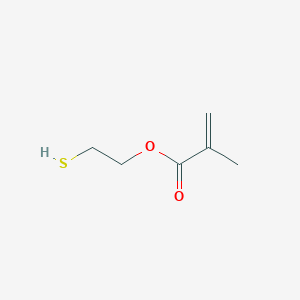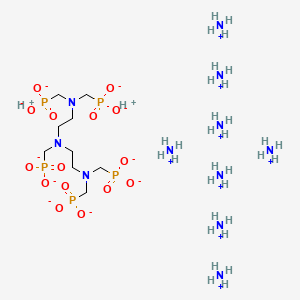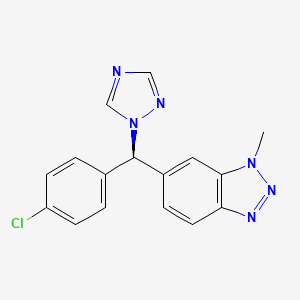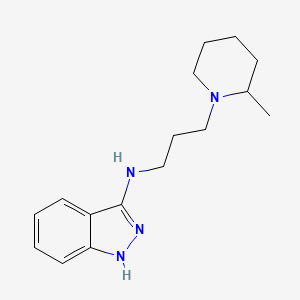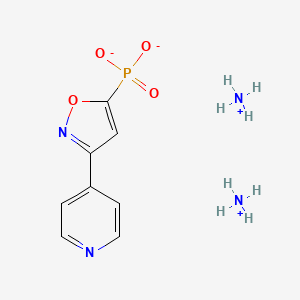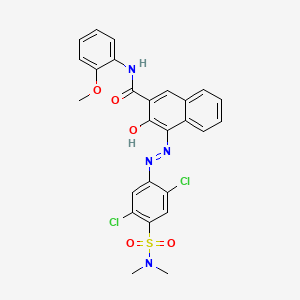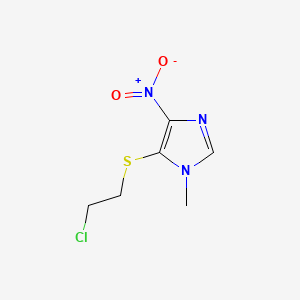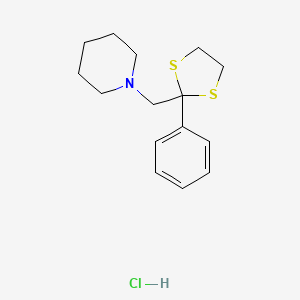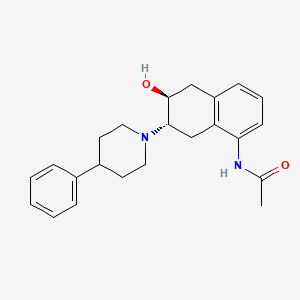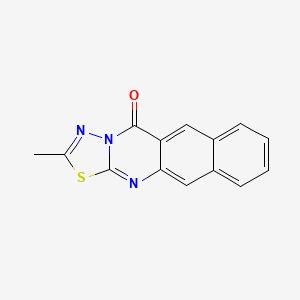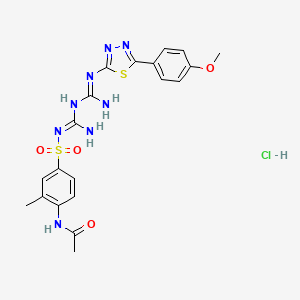
Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, a methoxyphenyl group, and multiple imino and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylthiourea with chloroacetic acid to form an intermediate, which is then cyclized to produce the thiadiazole ring. Subsequent reactions with various amines and sulfonyl chlorides yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or sulfonyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Applications De Recherche Scientifique
Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methylacetamide: A simpler derivative with similar structural features but lacking the thiadiazole ring and additional functional groups.
N-phenylacetamide sulphonamides: Compounds with similar sulfonyl groups but different aromatic substituents.
Uniqueness
Acetamide, N-(4-(((imino((imino((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is unique due to its complex structure, which includes multiple functional groups and a thiadiazole ring
Propriétés
Numéro CAS |
109193-53-5 |
|---|---|
Formule moléculaire |
C20H23ClN8O4S2 |
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
N-[4-[(E)-[amino-[[(E)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamimidoyl]amino]methylidene]amino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O4S2.ClH/c1-11-10-15(8-9-16(11)23-12(2)29)34(30,31)28-19(22)24-18(21)25-20-27-26-17(33-20)13-4-6-14(32-3)7-5-13;/h4-10H,1-3H3,(H,23,29)(H5,21,22,24,25,27,28);1H |
Clé InChI |
NYYAZNPEVIFLDN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=C(C=C3)OC)/N)NC(=O)C.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)OC)N)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


